molecular formula C12H12N2O2 B2366252 N-(2-hydroxy-4-methylquinolin-6-yl)acetamide CAS No. 340141-96-0

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide

Cat. No.: B2366252
CAS No.: 340141-96-0
M. Wt: 216.24
InChI Key: MMGIRICZXUSOEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide typically involves the reaction of anthranilic acid derivatives. One common method includes the cyclization of anthranilic acid derivatives under specific conditions to form the quinoline ring, followed by acetylation to introduce the acetamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyquinoline
  • 2-methylquinoline
  • 6-acetamidoquinoline

Uniqueness

N-(2-hydroxy-4-methylquinolin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-5-12(16)14-11-4-3-9(6-10(7)11)13-8(2)15/h3-6H,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGIRICZXUSOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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